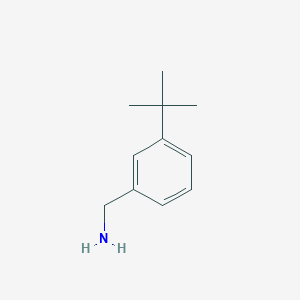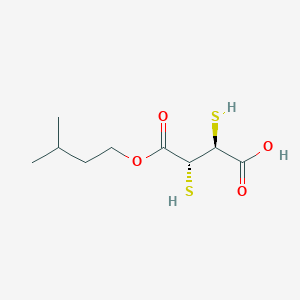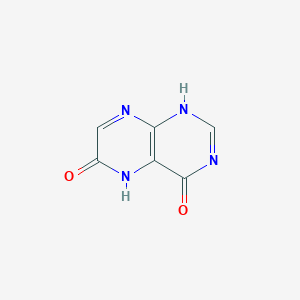
1,5-dihydropteridine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dihydropteridine-4,6-dione is a heterocyclic organic compound with a molecular formula of C7H6N2O2. It is also known as quinoid dihydropteridine, pterin-6-one, and 2,4-dioxo-6-hydroxypteridine. This compound plays a crucial role in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase.
Mécanisme D'action
The mechanism of action of 1,5-dihydropteridine-4,6-dione is primarily related to the synthesis of BH4. BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes play a crucial role in the synthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. BH4 also plays a crucial role in the production of nitric oxide, a potent vasodilator that regulates blood pressure and blood flow.
Biochemical and Physiological Effects:
1,5-dihydropteridine-4,6-dione has various biochemical and physiological effects. It is essential for the synthesis of BH4, which plays a crucial role in the synthesis of neurotransmitters and nitric oxide. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, which affects the breakdown of the amino acid phenylalanine. BH4 deficiency can also lead to hyperphenylalaninemia, a condition characterized by high levels of phenylalanine in the blood. 1,5-dihydropteridine-4,6-dione is also involved in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-dihydropteridine-4,6-dione has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized using various methods. However, its synthesis requires the use of hazardous chemicals, including potassium permanganate and lead tetraacetate. It is also a relatively expensive compound, which limits its use in large-scale experiments.
Orientations Futures
1,5-dihydropteridine-4,6-dione has various future directions for scientific research. One of the most promising areas of research is the development of new methods for the synthesis of BH4 and pterins. These biomolecules have various therapeutic applications, including the treatment of genetic disorders and neurological diseases. Another promising area of research is the development of new drugs that target the enzymes involved in the synthesis of BH4 and pterins. These drugs could potentially be used to treat various diseases associated with BH4 deficiency, including phenylketonuria and hyperphenylalaninemia.
Méthodes De Synthèse
1,5-dihydropteridine-4,6-dione can be synthesized by the oxidation of dihydropteridine with potassium permanganate or by the oxidation of 6-hydroxymethylpterin with lead tetraacetate. It can also be obtained by the hydrolysis of 6,7-dimethyl-5,6,7,8-tetrahydropteridine-2,4-dione.
Applications De Recherche Scientifique
1,5-dihydropteridine-4,6-dione has various scientific research applications. It is used as a precursor for the synthesis of BH4, an essential cofactor for several enzymes. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, a metabolic disorder that affects the breakdown of the amino acid phenylalanine. 1,5-dihydropteridine-4,6-dione is also used in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.
Propriétés
Nom du produit |
1,5-dihydropteridine-4,6-dione |
|---|---|
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
1,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C6H4N4O2/c11-3-1-7-5-4(10-3)6(12)9-2-8-5/h1-2H,(H,10,11)(H,7,8,9,12) |
Clé InChI |
BJZIBODCUPQTSW-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N=CN2)NC1=O |
SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
SMILES canonique |
C1=NC2=C(C(=O)N=CN2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



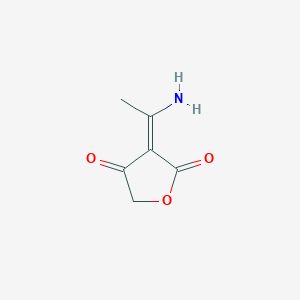
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)

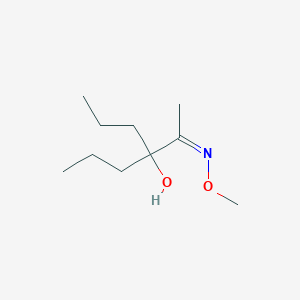
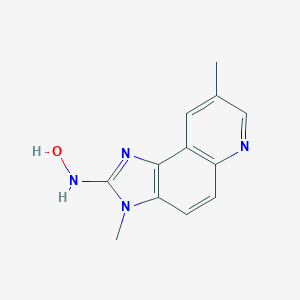
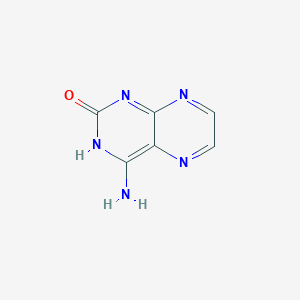
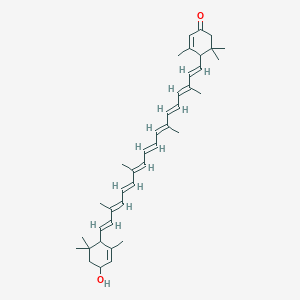
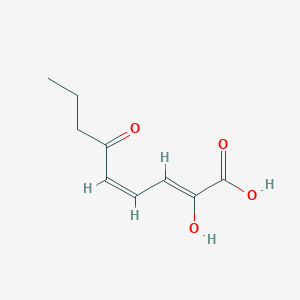


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

